1-[(4-chlorobenzyl)sulfonyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)piperidine-4-carboxamide
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Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methanesulfonyl group, and a benzodiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzodiazole moiety, followed by the introduction of the piperidine ring and the attachment of the chlorophenyl and methanesulfonyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The use of automated systems and continuous flow processes can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify specific functional groups within the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of chlorophenyl derivatives.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in significant biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-BROMOPHENYL)METHANESULFONYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERIDINE-4-CARBOXAMIDE
- 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H25ClN4O4S |
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Molecular Weight |
477.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H25ClN4O4S/c1-25-19-8-7-18(13-20(19)26(2)22(25)29)24-21(28)16-9-11-27(12-10-16)32(30,31)14-15-3-5-17(23)6-4-15/h3-8,13,16H,9-12,14H2,1-2H3,(H,24,28) |
InChI Key |
NXQASSJCCIHEKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)Cl)N(C1=O)C |
Origin of Product |
United States |
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